5-[(azetidin-3-yloxy)methyl]-1,3-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(azetidin-3-yloxy)methyl]-1,3-dimethyl-1H-pyrazole is a chemical compound with a unique structure that includes an azetidine ring and a pyrazole ring
Vorbereitungsmethoden
The synthesis of 5-[(azetidin-3-yloxy)methyl]-1,3-dimethyl-1H-pyrazole typically involves the reaction of azetidine derivatives with pyrazole derivatives under specific conditions. One common synthetic route involves the reaction of 1,3-dimethyl-1H-pyrazole with azetidin-3-ylmethanol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
5-[(azetidin-3-yloxy)methyl]-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
5-[(azetidin-3-yloxy)methyl]-1,3-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 5-[(azetidin-3-yloxy)methyl]-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-[(azetidin-3-yloxy)methyl]-1,3-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:
5-[(azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole: This compound has a similar azetidine moiety but differs in the heterocyclic ring structure.
5-[(azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole: Another similar compound with a different substituent on the oxadiazole ring.
Eigenschaften
Molekularformel |
C9H15N3O |
---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
5-(azetidin-3-yloxymethyl)-1,3-dimethylpyrazole |
InChI |
InChI=1S/C9H15N3O/c1-7-3-8(12(2)11-7)6-13-9-4-10-5-9/h3,9-10H,4-6H2,1-2H3 |
InChI-Schlüssel |
KFHNEEHNJVOMDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)COC2CNC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.